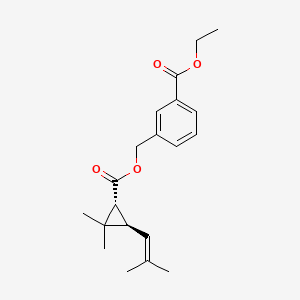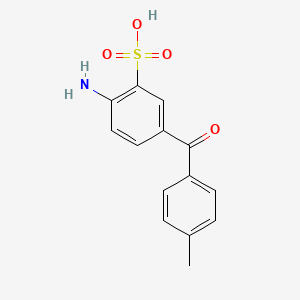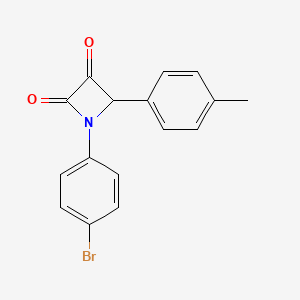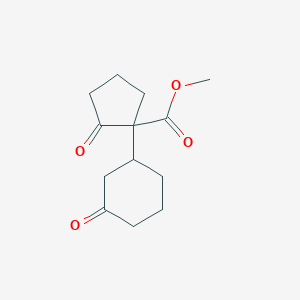
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring substituted with a 3-oxocyclohexyl group and a methyl ester group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid or a base, to facilitate the formation of the cycloalkane ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: A similar compound with a cyclopentane ring and a methyl ester group but lacking the 3-oxocyclohexyl substitution.
Methyl 2-oxocyclohexanecarboxylate: Features a cyclohexane ring with a methyl ester group, similar in structure but differing in ring size and substitution pattern.
Uniqueness
Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate is unique due to its dual ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
115663-64-4 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H18O4/c1-17-12(16)13(7-3-6-11(13)15)9-4-2-5-10(14)8-9/h9H,2-8H2,1H3 |
InChIキー |
YWTSRSLPWDTLQU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCCC1=O)C2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


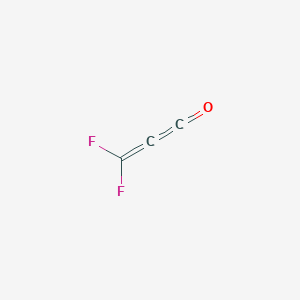

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
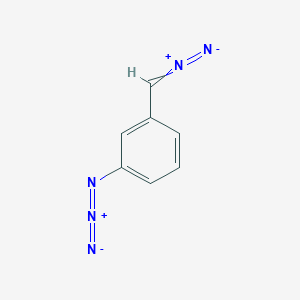

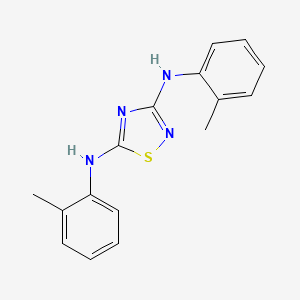
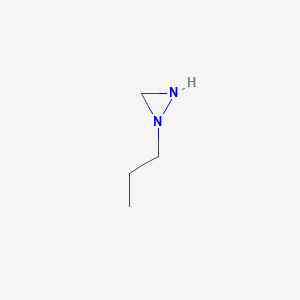
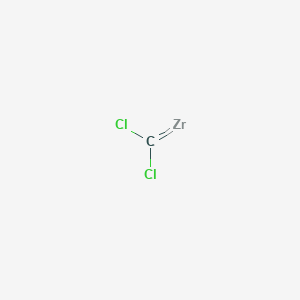
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
